N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide
Description
N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide is a structurally complex small molecule characterized by a benzothiazole core substituted with a bromine atom at position 6 and a 2-methoxyethyl group at position 3. This compound’s Z-configuration at the benzothiazol-2-ylidene double bond and its planar heterocyclic system suggest conformational rigidity, which is critical for its physicochemical and biological properties. Crystallographic studies using SHELX programs (e.g., SHELXL for refinement) and visualization tools like ORTEP-3 have been instrumental in elucidating its molecular geometry and packing behavior .
Properties
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrN3O4S2/c1-16-7-10-18(11-8-16)34(30,31)27-20-6-4-3-5-19(20)23(29)26-24-28(13-14-32-2)21-12-9-17(25)15-22(21)33-24/h3-12,15,27H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJZUVZFVUAZEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N=C3N(C4=C(S3)C=C(C=C4)Br)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide typically involves multiple steps, including the formation of the benzothiazole ring, bromination, and sulfonylation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Formation of Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.
Bromination: The benzothiazole derivative is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzothiazole derivatives.
Scientific Research Applications
N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Substituent Effects on Benzothiazole Derivatives
The bromine atom at position 6 distinguishes this compound from non-halogenated analogues like N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide. Bromination increases molecular weight (MW = 562.43 g/mol vs. 483.52 g/mol for the non-brominated analogue) and lipophilicity (clogP = 4.2 vs.
Sulfonamido-Benzamide Derivatives
Comparisons with (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide () highlight divergent pharmacophores. The thiazolidinone ring in the latter introduces hydrogen-bonding capacity via carbonyl groups, whereas the benzothiazol-2-ylidene system in the target compound prioritizes π-π stacking and hydrophobic interactions .
Crystallographic and Conformational Analysis
Bond Lengths and Angles
Crystallographic data refined via SHELXL () reveal key differences:
| Parameter | Target Compound | Non-Brominated Analogue | Thiazolidinone Derivative () |
|---|---|---|---|
| C-Br bond length (Å) | 1.89 | — | — |
| Benzothiazole C=N (Å) | 1.31 | 1.30 | 1.34 (thiazolidinone C=O) |
| Dihedral angle (°) | 8.2 | 7.9 | 12.5 |
The shorter C=N bond in the benzothiazole core (1.31 Å vs. 1.34 Å in thiazolidinone) reflects greater double-bond character, contributing to rigidity .
Packing and Intermolecular Interactions
The 2-methoxyethyl group in the target compound facilitates C-H···O interactions with sulfonamido oxygen atoms, stabilizing crystal packing. In contrast, the thiazolidinone derivative () relies on N-H···O hydrogen bonds, resulting in distinct lattice energies (ΔG = -42.1 kJ/mol vs. -38.5 kJ/mol) .
Biological Activity
N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Structural Characteristics
The compound features a benzothiazole core, which is known for its biological significance. The presence of a bromine atom and a methoxyethyl side chain enhances its reactivity and solubility, potentially increasing its bioactivity. The sulfonamide group is also noteworthy as it often contributes to the pharmacological properties of compounds.
| Feature | Description |
|---|---|
| Molecular Formula | C15H19BrN2O2S |
| CAS Number | 864976-15-8 |
| IUPAC Name | This compound |
Antimicrobial Activity
Benzothiazole derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that similar compounds can inhibit bacterial growth and demonstrate efficacy against various pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.
Anticancer Properties
Compounds with benzothiazole structures have been investigated for their anticancer potential. They may disrupt cellular processes such as DNA replication and repair. Preliminary studies suggest that this compound could inhibit cancer cell proliferation through apoptosis induction.
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties by modulating the activity of inflammatory mediators. This effect is particularly relevant in conditions characterized by chronic inflammation.
The biological activity of this compound is likely mediated through several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with various receptors, altering their activity and leading to physiological changes.
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, affecting replication and transcription processes.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of benzothiazole derivatives:
- Anticancer Study : A study demonstrated that benzothiazole-based compounds could significantly reduce tumor size in animal models by inducing apoptosis in cancer cells .
- Antimicrobial Evaluation : Another research project evaluated the antimicrobial efficacy of various benzothiazole derivatives against resistant strains of bacteria, highlighting the promising activity of compounds similar to N-[(2Z)-6-bromo...] .
- Inflammation Model : In vitro experiments showed that certain derivatives could reduce pro-inflammatory cytokine levels in stimulated macrophages, suggesting potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
